Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Overview
Description
N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: is a synthetic nucleoside analog. It is a derivative of 2’-deoxycytidine, where the cytidine base is modified with a benzoyl group at the N4 position and a dimethoxytrityl (DMT) group at the 5’-hydroxyl position. These modifications make it useful in various biochemical and molecular biology applications, particularly in the synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using the dimethoxytrityl (DMT) group. This is usually achieved by reacting 2’-deoxycytidine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Benzoylation of the N4 position: The N4 position of the cytidine base is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the DMT group, which can be removed under acidic conditions.
Substitution: The benzoyl group at the N4 position can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Acidic conditions (e.g., trichloroacetic acid) are commonly used to remove the DMT group.
Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.
Major Products Formed:
Deprotection: Removal of the DMT group yields 2’-deoxycytidine derivatives.
Substitution: Substitution reactions yield various N4-acylated 2’-deoxycytidine derivatives.
Scientific Research Applications
Chemistry
- Used in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology
- Employed in studies involving DNA synthesis and repair mechanisms.
Medicine
- Investigated for potential use in antiviral and anticancer therapies.
Industry
- Utilized in the production of synthetic DNA and RNA for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The benzoyl group at the N4 position enhances the compound’s stability and facilitates its incorporation into oligonucleotides.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxycytidine: Lacks the DMT group, making it less suitable for oligonucleotide synthesis.
5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: Lacks the benzoyl group, which may affect its stability and incorporation efficiency.
Uniqueness
- The combination of the DMT and benzoyl groups in N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine makes it particularly useful for oligonucleotide synthesis, offering both protection and stability.
Properties
CAS No. |
128435-26-7 |
---|---|
Molecular Formula |
C37H35N3O7 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43) |
InChI Key |
MYSNCIZBPUPZMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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